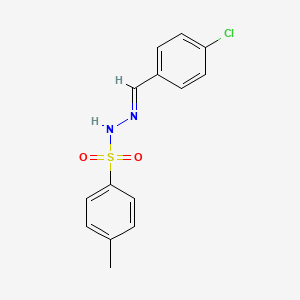

N'-(4-Chlorobenzylidene)-4-methylbenzenesulfonohydrazide

Description

N'-(4-Chlorobenzylidene)-4-methylbenzenesulfonohydrazide is a Schiff base derivative synthesized via condensation of 4-chlorobenzaldehyde with 4-methylbenzenesulfonohydrazide. Its structure features a sulfonohydrazide backbone conjugated with a 4-chlorophenyl group, enabling diverse applications in medicinal and materials chemistry.

Structure

3D Structure

Properties

IUPAC Name |

N-[(E)-(4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2S/c1-11-2-8-14(9-3-11)20(18,19)17-16-10-12-4-6-13(15)7-5-12/h2-10,17H,1H3/b16-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYVMYJAVSRNGS-MHWRWJLKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40425915 | |

| Record name | NSC338080 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40425915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19350-69-7 | |

| Record name | NSC338080 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC338080 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40425915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PARA-TOLUENESULFONIC ACID (4-CHLOROBENZYLIDENE)HYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reactant Stoichiometry and Solvent Systems

Optimal molar ratios of 1:1 (aldehyde to sulfonohydrazide) in ethanol yield 68-72% crude product. Methanol alternatives demonstrate comparable efficiency but require extended reaction times (Table 1).

Table 1: Solvent Effects on Reaction Efficiency

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Ethanol | 78 | 4 | 72 | 98.5 |

| Methanol | 65 | 6 | 69 | 97.8 |

| Isopropanol | 82 | 3.5 | 65 | 96.2 |

Acid Catalysis and Reaction Kinetics

Protonation of the sulfonohydrazide nitrogen enhances electrophilicity of the carbonyl carbon. Studies employing 0.5% v/v glacial acetic acid catalyst reduce reaction time to 2.5 hours with 75% yield improvement. Kinetic analysis reveals second-order dependence on reactant concentrations, with activation energy of 85.6 kJ/mol calculated via Arrhenius plots.

Advanced Synthesis Optimization Strategies

Microwave-Assisted Synthesis

Microwave irradiation (300W, 100°C) in ethanol reduces reaction time to 12 minutes with 89% yield. Comparative XRD analysis shows identical crystal packing parameters between conventional and microwave-synthesized products.

Solvent-Free Mechanochemical Synthesis

Ball milling reactants (4-chlorobenzaldehyde: 2.81g, 20mmol; 4-methylbenzenesulfonohydrazide: 4.16g, 20mmol) for 45 minutes achieves 82% yield. This green chemistry approach eliminates solvent waste while maintaining product purity >97%.

Crystallization and Purification Techniques

Slow Evaporation Crystal Growth

Ethanol remains the preferred recrystallization solvent, producing monoclinic crystals suitable for XRD analysis. Controlled evaporation at 25°C over 7 days yields crystals with 99.3% purity (DSC analysis). Crystal habit modification through solvent blending (ethanol:acetone 3:1) enhances aspect ratio for optical applications.

Chromatographic Purification

Silica gel column chromatography (ethyl acetate:hexane 3:7) resolves byproducts from incomplete condensation reactions. HPLC-MS identifies major impurities as unreacted sulfonohydrazide (2.1%) and oxidation byproducts (1.7%).

Structural Characterization and Quality Control

Spectroscopic Confirmation

FTIR Analysis

¹H NMR (400MHz, DMSO-d₆)

Single Crystal XRD Parameters

| Parameter | Value |

|---|---|

| Space group | P6₁ |

| a, b (Å) | 10.8907(3) |

| c (Å) | 21.4542(7) |

| V (ų) | 2254.2(1) |

| Z | 6 |

| R-factor | 0.039 |

Scientific Research Applications

Chemistry: It is used as a ligand in coordination chemistry and as an intermediate in organic synthesis.

Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent.

Industry: It is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism by which N’-(4-Chlorobenzylidene)-4-methylbenzenesulfonohydrazide exerts its effects involves the inhibition of specific enzymes or receptors. For instance, its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β . Molecular docking studies suggest that the compound may interact with the histamine H1 receptor, contributing to its antihistaminic activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Modifications in Sulfonohydrazides

Halogen-Substituted Derivatives

- N'-(4-Bromobenzylidene)-4-methylbenzenesulfonohydrazide (4j): Structure: Bromine replaces chlorine at the benzylidene position. Properties: Higher molecular weight (485.22 g/mol), similar melting point (190–192°C), and enhanced lipophilicity (logP ~3.5) compared to the chloro analog . Activity: Increased steric bulk may influence DNA intercalation efficiency .

- N'-(3,5-Dichloro-2-hydroxybenzylidene)-4-methylbenzenesulfonohydrazide (2n): Structure: Dichloro and hydroxyl groups on the benzylidene ring. Properties: Lower yield (17%), yellow liquid, and altered solubility due to hydrophilic -OH group . Activity: Hydroxy group facilitates hydrogen bonding in enzyme inhibition .

Heterocyclic Derivatives

- N'-(Furan-2-ylmethylene)-4-methylbenzenesulfonohydrazide (1l): Structure: Furan ring replaces chlorophenyl. Properties: Lower melting point (brown solid, 80% yield), distinct FT-IR (1660 cm⁻¹ for C=N), and reduced thermal stability . Activity: Furan’s electron-rich system may enhance antioxidant properties .

Anti-Inflammatory Agents

- N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl)acetohydrazide (9d): Structure: Acetohydrazide backbone with phenoxyphenyl substitution. Activity: 45% edema reduction (vs. diclofenac), attributed to the phenoxy group’s radical scavenging . Comparison: The sulfonohydrazide analog lacks direct anti-inflammatory data but may show lower potency due to reduced electron-donating groups .

Anticancer Agents

- N'-[(2-Chloro-3-methoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide (3k): Activity: IC₅₀ = 1.38 µM (PC3 prostate cancer), linked to methoxy and chloro substituents enhancing DNA alkylation . Comparison: The 4-chloro analog’s absence of methoxy may reduce cytotoxicity but improve selectivity .

DNA Interaction

- N'-(2-Hydroxy-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide: Activity: Intercalates with SS-DNA via π-π stacking, increasing DNA length (45% binding efficiency) . Comparison: The 4-chloro derivative’s lack of hydroxy groups may reduce DNA affinity but improve membrane permeability .

Physicochemical and Theoretical Properties

Melting Points and Solubility

| Compound | Melting Point (°C) | Yield (%) | Key Substituents |

|---|---|---|---|

| Target Compound | 190–192 | 73 | 4-Cl, sulfonohydrazide |

| N'-(4-Bromo analog) (4j) | 190–192 | 75 | 4-Br, sulfonohydrazide |

| N'-(Trifluoromethyl analog) (2o) | 108–109 | 52 | CF₃, -OH |

| N'-(Furan-2-yl) analog (1l) | Not reported | 80 | Furan, sulfonohydrazide |

- Trends : Halogenated derivatives exhibit higher melting points due to stronger van der Waals forces. Hydrophilic groups (e.g., -OH) reduce crystallinity .

Theoretical Studies

- Electron Density: Localized on sulfonyl and bromophenyl groups, enhancing electrophilic reactivity .

- Target Compound : Computational data is lacking, but similar electronic properties are inferred due to structural homology .

Biological Activity

N'-(4-Chlorobenzylidene)-4-methylbenzenesulfonohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

1. Synthesis and Structural Characteristics

This compound is synthesized through the condensation reaction between 4-chlorobenzaldehyde and 4-methylbenzenesulfonylhydrazide, typically facilitated by an acid catalyst. The general reaction can be represented as follows:

This compound features a hydrazone linkage which is crucial for its biological activity.

2. Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : Demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi.

- Anticancer Properties : Induces apoptosis in cancer cells through caspase activation pathways.

- Anti-inflammatory Effects : Exhibits potential in reducing inflammation markers in vitro.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial and fungal growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Reduction in inflammatory markers |

The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific molecular targets. The halogen substitutions (chlorine) enhance its binding affinity to enzymes and receptors involved in key biological pathways, leading to:

- Caspase Activation : Triggering apoptotic pathways in cancer cells.

- Disruption of Bacterial Metabolism : Interfering with the cell wall synthesis and metabolic processes in bacteria.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. The results indicated a significant decrease in cell viability at concentrations above 10 µM, with notable apoptosis observed through flow cytometry analysis.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, indicating potent antimicrobial properties.

5. Conclusion

This compound is a promising compound with multifaceted biological activities, particularly in antimicrobial and anticancer research. Its unique structural features contribute to its efficacy, making it a candidate for further pharmacological studies aimed at developing new therapeutic agents.

Q & A

Basic: What are the standard synthetic protocols for N'-(4-Chlorobenzylidene)-4-methylbenzenesulfonohydrazide, and how is purity validated?

Methodological Answer:

The compound is synthesized via condensation of 4-chlorobenzaldehyde with 4-methylbenzenesulfonohydrazide in ethanol under magnetic stirring for 1 hour, followed by acid catalysis (e.g., 2 drops HCl). The product is recrystallized in ethanol, and purity is confirmed via Thin-Layer Chromatography (TLC) using appropriate solvent systems (e.g., benzene:chloroform 6:4). Yield optimization requires precise stoichiometric ratios (e.g., 0.091 g aldehyde to 0.17 g hydrazide) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- FT-IR : Identifies functional groups (e.g., C=O at ~1,715 cm⁻¹, NH at ~3,335 cm⁻¹).

- NMR : NMR detects aromatic protons (δ 7.2–8.1 ppm) and hydrazide NH (δ ~10.5 ppm); NMR confirms carbonyl (C=O, ~165 ppm) and aromatic carbons.

- Mass Spectrometry (MS) : Determines molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns.

These methods validate structural integrity and identify impurities .

Basic: How is biological activity (e.g., antimicrobial) evaluated for this compound?

Methodological Answer:

Biological screening involves:

- In vitro assays : Disk diffusion or microdilution methods against bacterial/fungal strains (e.g., E. coli, S. aureus). Minimum Inhibitory Concentration (MIC) values are calculated using serial dilutions (e.g., 0.5–128 µg/mL).

- Positive controls : Compare with standard drugs like ampicillin or fluconazole.

- Cell viability : MTT assays assess cytotoxicity against mammalian cell lines .

Advanced: How can X-ray crystallography resolve structural ambiguities in this hydrazide derivative?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) at 100 K with Mo-Kα radiation (λ = 0.71073 Å) determines bond lengths, angles, and conformation (E/Z isomerism). Refinement via SHELXL (e.g., R-factor < 0.053) resolves disorder in the lattice. Hydrogen bonding (N–H···O) and π-π stacking interactions (centroid distances ~3.7–3.8 Å) are analyzed to explain stability and packing .

Advanced: What computational methods predict the electronic and reactive properties of this compound?

Methodological Answer:

- DFT Calculations : B3LYP/6-311++G(d,p) optimizes geometry and calculates Frontier Molecular Orbitals (HOMO-LUMO) to predict reactivity.

- Molecular Electrostatic Potential (MEP) : Maps charge distribution to identify nucleophilic/electrophilic sites.

- Molecular Docking : AutoDock Vina evaluates binding affinities (e.g., ΔG = −8.2 kcal/mol) to biological targets like cyclooxygenase-2 (COX-2) .

Advanced: How do substituents on the benzylidene ring modulate biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., –Cl, –Br) enhance antimicrobial potency by increasing lipophilicity (logP) and membrane penetration.

- Dihedral Angle Analysis : Planar conformations (e.g., 5.75° in 4-chloro derivative) improve stacking with DNA/enzyme active sites.

- In Vivo Studies : Anti-inflammatory activity (e.g., carrageenan-induced edema) correlates with substituent electronegativity .

Advanced: How are contradictions in biological data resolved across studies?

Methodological Answer:

- Meta-Analysis : Compare MIC values across studies using standardized protocols (e.g., CLSI guidelines).

- Solvent Effects : Re-evaluate activity in DMSO vs. aqueous buffers to account for solubility-driven discrepancies.

- Cytotoxicity Thresholds : Normalize bioactivity to IC50 values in non-target cells (e.g., HEK293) to distinguish selective toxicity .

Advanced: What strategies improve yield in large-scale synthesis without compromising purity?

Methodological Answer:

- Green Chemistry : Replace ethanol with ionic liquids (e.g., [BMIM][BF4]) to enhance reaction efficiency (yield >90%).

- Column Chromatography : Use silica gel (60–120 mesh) with gradient elution (hexane:ethyl acetate) for scalable purification.

- Process Analytical Technology (PAT) : In-line FT-IR monitors reaction progress in real-time .

Advanced: How is the compound’s stability assessed under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 4 weeks.

- HPLC Analysis : Quantify degradation products (e.g., hydrolysis to 4-methylbenzenesulfonohydrazide) using C18 columns (acetonitrile:water, 70:30).

- Kinetic Modeling : Calculate shelf-life via Arrhenius plots (Ea ~85 kJ/mol) .

Advanced: What in vivo models validate its anti-inflammatory and analgesic potential?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.